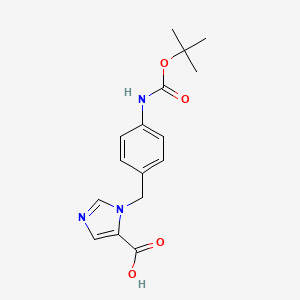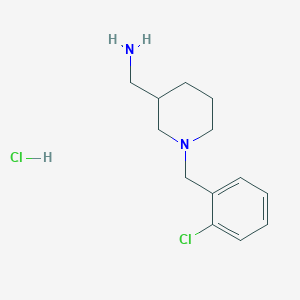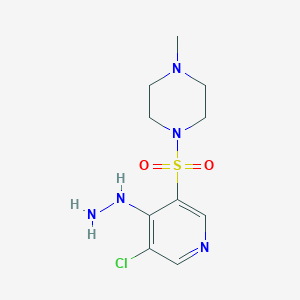
(2-(tert-Butyl)thiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(tert-Butyl)thiazol-5-yl)methanamine is an organic compound with the molecular formula C8H14N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities This compound is characterized by the presence of a thiazole ring substituted with a tert-butyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)thiazol-5-yl)methanamine typically involves the reaction of tert-butylamine with a thiazole derivative. One common method involves the reaction of 2-bromo-5-tert-butylthiazole with methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(tert-Butyl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(2-(tert-Butyl)thiazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Thiazole derivatives, including this compound, are being investigated for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of (2-(tert-Butyl)thiazol-5-yl)methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(tert-Butyl)thiazol-4-yl)methanamine
- (2-(tert-Butyl)thiazol-2-yl)methanamine
- (2-(tert-Butyl)thiazol-5-yl)ethanamine
Uniqueness
(2-(tert-Butyl)thiazol-5-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring. The position of the tert-butyl group and the methanamine group can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to its optimized molecular structure .
Propriétés
Formule moléculaire |
C8H14N2S |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
(2-tert-butyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4,9H2,1-3H3 |
Clé InChI |
CXWZMZLIUUZNMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(S1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















